(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
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Overview
Description
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is also known by its IUPAC name, N-(cyclohexylmethyl)(tetrahydro-2H-pyran-4-yl)methanamine . This compound is characterized by the presence of a cyclohexylmethyl group and an oxan-4-ylmethyl group attached to an amine functional group.
Preparation Methods
The synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine typically involves the reaction of cyclohexylmethylamine with an appropriate oxan-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Condensation: This compound can undergo condensation reactions with carbonyl compounds to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine can be compared with other similar compounds, such as:
Cyclohexylmethylamine: Lacks the oxan-4-ylmethyl group, making it less versatile in certain synthetic applications.
Oxan-4-ylmethylamine: Lacks the cyclohexylmethyl group, which may affect its binding affinity and selectivity in biological systems.
N-(Cyclohexylmethyl)amine: Similar structure but without the oxan-4-ylmethyl group, leading to different chemical and biological properties
The uniqueness of this compound lies in its combination of the cyclohexylmethyl and oxan-4-ylmethyl groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABQLHJIMDAODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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